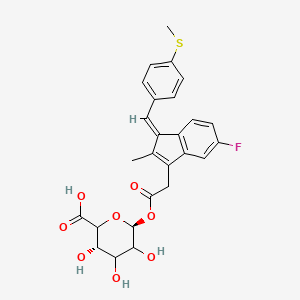

Sulindac sulfide-acyl-b-D-glucuronide

Description

Significance of Glucuronidation in Xenobiotic Biotransformation

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of numerous foreign compounds (xenobiotics), including drugs, as well as endogenous substances. uef.fiwisdomlib.orgwikipedia.org This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uef.fijove.com The primary function of glucuronidation is to increase the water solubility of lipophilic compounds, thereby facilitating their excretion from the body, typically via urine or bile. wikipedia.orgjove.com This conversion is generally considered a detoxification process, as it often leads to the inactivation of pharmacologically active compounds and a reduction in their potential toxicity. uef.fiwisdomlib.org The liver is the principal site of glucuronidation, although UGT enzymes are also present in other tissues such as the intestine, kidneys, and brain. uef.fiwikipedia.org

Overview of Acyl Glucuronides: Formation and Research Relevance

Acyl glucuronides are a specific class of metabolites formed when the glucuronic acid is attached to a carboxylic acid group on a drug or other xenobiotic. nih.govtandfonline.com This type of conjugation is a significant metabolic pathway for many drugs containing a carboxylic acid functional group. tandfonline.com While glucuronidation is typically a detoxification step, acyl glucuronides have garnered considerable research interest due to their potential chemical reactivity. nih.govresearchgate.net

These metabolites can undergo intramolecular rearrangement, a process known as acyl migration, where the acyl group moves around the glucuronic acid ring. tandfonline.comresearchgate.net This can lead to the formation of various positional isomers. nih.gov Furthermore, acyl glucuronides can covalently bind to proteins, a reaction that has been hypothesized to be a potential trigger for idiosyncratic adverse drug reactions. nih.govresearchgate.net However, the direct causal link between protein adduction by acyl glucuronides and toxicity in vivo remains an area of active investigation, as the rapid clearance of these conjugates may limit their opportunity to react with proteins. nih.gov The stability and reactivity of acyl glucuronides are influenced by the chemical structure of the parent drug. tandfonline.com

Positioning of Sulindac (B1681787) Sulfide-Acyl-β-D-Glucuronide within the Sulindac Metabolic Network

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug. nih.govnih.govmdpi.com This means that Sulindac itself is largely inactive and must be metabolized in the body to its pharmacologically active form. mdpi.compatsnap.com This characteristic has made Sulindac a subject of interest in research, particularly in studies examining drug activation and metabolism. nih.govnih.gov The prodrug strategy can offer advantages, such as potentially reducing local irritation in the gastrointestinal tract compared to conventional NSAIDs. nih.gov

Upon administration, Sulindac undergoes two primary metabolic transformations. nih.govnih.gov One is a reversible reduction to Sulindac sulfide (B99878), which is the active metabolite responsible for the drug's anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The other major pathway is an irreversible oxidation to Sulindac sulfone. nih.govresearchgate.net Unlike Sulindac sulfide, the sulfone metabolite does not inhibit COX enzymes and is considered to lack anti-inflammatory activity. researchgate.netresearchgate.net Both Sulindac and its sulfide and sulfone metabolites are highly bound to plasma proteins. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

59973-78-3 |

|---|---|

Molecular Formula |

C26H25FO8S |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+/m0/s1 |

InChI Key |

FWLAXSAVBCVJBU-UBTHQZBOSA-N |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyms |

β-D-Glucopyranuronic Acid (Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetate]; |

Origin of Product |

United States |

Biosynthesis and Enzymology of Sulindac Sulfide Glucuronidation

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Sulindac (B1681787) and Analog Glucuronidation

Glucuronidation is a major Phase II biotransformation reaction that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion. nih.gov This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are located in the endoplasmic reticulum. nih.govwashington.edu For non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac, this pathway is critical, leading to the formation of acyl glucuronide metabolites.

Research into the metabolism of NSAIDs has identified several UGT isoforms responsible for their glucuronidation. Among these, UGT1A9 and UGT2B7 have been shown to be predominantly involved in the formation of acyl glucuronides for this class of drugs. nih.govnih.gov While sulindac sulfide (B99878) is a known substrate for glucuronidation, the specific contributions of each UGT isoform are part of a broader picture of NSAID metabolism. UGT2B7 is a major enzyme catalyzing the conjugation of many propionic acid derivatives and other NSAIDs. nih.gov UGT1A9 also contributes significantly to the glucuronidation of several NSAIDs. nih.govnih.gov The formation of covalent adducts between the acyl glucuronide metabolites of some NSAIDs and these UGT isoforms has been observed, suggesting a direct interaction within the endoplasmic reticulum. nih.gov

The efficiency and specificity of UGT enzymes are described by their kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). For NSAIDs, these parameters can vary significantly between different UGT isoforms and even for different stereoisomers (enantiomers) of the same drug.

For instance, studies on the NSAID flurbiprofen (B1673479) show that UGT2B7 is the major enzyme for its glucuronidation, with minor contributions from UGT1A9. nih.gov Genetic variants (polymorphisms) of these enzymes can lead to altered kinetic activity. For example, the UGT2B72 variant exhibits a more than 14-fold decrease in intrinsic clearance for flurbiprofen compared to the wild-type enzyme. nih.gov Similarly, variants of UGT1A9, such as UGT1A93, can result in a near-complete loss of catalytic activity towards certain substrates. nih.gov While specific kinetic data for sulindac sulfide with individual human UGT isoforms is not extensively detailed in the provided literature, the data from analogous NSAIDs underscores the critical role and substrate-dependent activity of UGT2B7 and UGT1A9. Poor correlation between Kₘ and Vₘₐₓ values has been noted for UGT1A9-mediated glucuronidation, indicating that a substrate's binding affinity does not always predict its rate of metabolic turnover. nih.gov

Table 1: Kinetic Parameters of UGT Isoforms for Flurbiprofen Glucuronidation Data for flurbiprofen, another NSAID, illustrates the catalytic properties of UGTs involved in this metabolic pathway.

| UGT Isoform Variant | Substrate Enantiomer | Vₘₐₓ (Relative Activity) | Kₘ (μM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (Relative) |

|---|---|---|---|---|

| UGT1A9*1 (Wild-type) | (S)-FPF | 1.0 | 100 | 1.0 |

| UGT1A9*2 | (S)-FPF | 3.2-fold higher | 2.1-fold higher | 1.6-fold higher |

| UGT2B7*1 (Wild-type) | FPF | Reference | Reference | Reference |

| UGT2B7*2 | FPF | Lower | Altered | >14-fold decrease |

| UGT2B7*71S | FPF | Lower | Altered | >2-fold decrease |

Source: Adapted from research on flurbiprofen glucuronidation. nih.gov

Precursor Formation: Reduction of Sulindac to Sulindac Sulfide

Sulindac is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its pharmacologically active form. researchgate.netpatsnap.com This activation step involves the reduction of its sulfoxide (B87167) group to form sulindac sulfide. nih.govnih.gov This biotransformation is not confined to a single enzyme or location but is carried out by multiple enzyme systems in the liver, other tissues, and the gut. nih.govnih.gov

The metabolism of sulindac involves a reversible redox cycle, where sulindac is reduced to sulindac sulfide, and the sulfide can be oxidized back to sulindac. nih.govresearchgate.net The hepatic microsomal enzyme, Flavin-containing monooxygenase 3 (FMO3), is a key player in the oxidation part of this cycle, converting the active sulindac sulfide back into the inactive sulindac prodrug. researchgate.netresearchgate.netucl.ac.uk FMOs are a family of enzymes that, like cytochrome P450s, are involved in the metabolism of a wide array of nitrogen- or sulfur-containing compounds. nih.govnih.gov The reversible conversion catalyzed by FMO3 contributes to the sustained plasma levels of the active sulfide metabolite. researchgate.net

The reduction of sulindac to sulindac sulfide is catalyzed by specific reductase enzymes. The methionine sulfoxide reductase (Msr) system has been identified as a significant contributor. nih.govnih.gov Specifically, MsrA is known to reduce the (S)-epimer of sulindac. nih.govresearchgate.net An enzyme with properties similar to MsrB has been purified and shown to reduce the (R)-epimer. nih.gov Sulindac reductase activity has been detected in various tissues, including the liver, kidney, and brain. nih.gov

Aldehyde oxidase 1 (AOX1), a molybdenum-containing enzyme, is also implicated in the metabolism of sulindac. researchgate.net AOX1 is known to catalyze the oxidation of a range of aldehydes and other compounds. nih.gov Genetic polymorphisms in the AOX1 gene can affect its metabolic activity, which may contribute to inter-individual differences in the metabolism of its substrates. researchgate.netnih.gov

Furthermore, after sulindac sulfide is glucuronidated in the liver to form Sulindac Sulfide-acyl-β-D-glucuronide, the conjugate is excreted into the intestine via bile. nih.gov In the gut, bacteria that express the enzyme β-glucuronidase can hydrolyze (de-conjugate) the glucuronide, releasing the active sulindac sulfide. nih.gov This free sulfide can then be reabsorbed into the systemic circulation, a process known as enterohepatic circulation. nih.govnih.gov This recirculation prolongs the presence and action of the active metabolite in the body. nih.gov

Cellular and Tissue Distribution of Glucuronidation Activity for Sulindac Sulfide

The conjugation of sulindac sulfide with glucuronic acid is a critical step in its detoxification and elimination from the body. This biotransformation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The activity of these enzymes is not uniformly distributed, with significant variations observed between different organs and tissues.

Hepatic Glucuronidation Pathways

The liver is the primary site for drug metabolism, including the glucuronidation of NSAIDs like sulindac sulfide. nih.gov Within the liver cells, specifically in the endoplasmic reticulum, a variety of UGT isoforms are responsible for catalyzing the attachment of glucuronic acid to the sulindac sulfide molecule.

While the specific UGT isoforms that preferentially metabolize sulindac sulfide to its acyl-b-D-glucuronide have not been definitively identified in the available research, studies on the broader class of NSAIDs provide valuable insights. Multiple UGT enzymes are implicated in the hepatic catalysis of NSAID glucuronidation, with UGT1A1, UGT1A9, UGT2B4, and UGT2B7 appearing to play significant roles. nih.gov For sulindac itself, inhibitory studies suggest that UGT1A3 is not a principal hepatic catalyst for its glucuronidation. nih.gov It is plausible that a similar profile of UGT enzymes is involved in the glucuronidation of its active sulfide metabolite.

The formation of an acyl glucuronide involves the creation of an ester linkage between the carboxylic acid group of sulindac sulfide and glucuronic acid. This process, occurring within the liver, transforms the active, lipophilic compound into a more water-soluble and inactive conjugate, facilitating its subsequent excretion.

This table is based on general findings for NSAIDs and may not be fully representative of the specific metabolism of Sulindac Sulfide.

Extrahepatic Glucuronidation (e.g., Kidney, Intestine)

While the liver is the central hub for glucuronidation, this metabolic process also occurs in other tissues, albeit to a lesser extent. The kidney and the intestine are notable sites of extrahepatic glucuronidation. nih.gov

Kidney: The kidneys play a crucial role in the elimination of drugs and their metabolites. Research on the renal metabolism of sulindac indicates that the kidney can rapidly interconvert the sulfide and sulfoxide forms of the drug. nih.gov Although direct evidence for the glucuronidation of sulindac sulfide within the kidney is limited, the presence of UGT enzymes in renal tissue suggests that this pathway is plausible. The formation of Sulindac sulfide-acyl-b-D-glucuronide in the kidneys would further aid in its detoxification and excretion in the urine.

Intestine: The intestine is another significant site for extrahepatic drug metabolism. The intestinal wall contains various UGT isoforms that can conjugate drugs as they are absorbed. While the reduction of sulindac to its active sulfide form is known to occur in the colon, the subsequent glucuronidation of sulindac sulfide can also take place within the intestinal cells. This intestinal glucuronidation contributes to the first-pass metabolism of the drug, reducing the amount of active compound that reaches systemic circulation.

| Intestine | Significant extrahepatic site , contributing to first-pass metabolism. | Plays a role in the initial conjugation of the active metabolite following its formation in the gut. |

Metabolic Fate and Disposition Pathways in Research Models

Stability and Reactivity of the Acyl Glucuronide Linkage

The acyl glucuronide linkage in sulindac (B1681787) sulfide-acyl-β-D-glucuronide is a focal point of its chemical behavior, influencing its stability and potential for interactions. This linkage is susceptible to both chemical and enzymatic cleavage and can undergo intramolecular rearrangement.

Susceptibility to Hydrolysis (Chemical and Enzymatic)

Acyl glucuronides, as ester-linked conjugates, are inherently susceptible to hydrolysis, which can occur both chemically and enzymatically. nih.govresearchgate.net This process cleaves the glucuronide moiety, regenerating the parent aglycone, in this case, sulindac sulfide (B99878).

Chemical Hydrolysis: The stability of the 1-O-acyl-β-D-glucuronide is pH-dependent. nih.gov Generally, these conjugates are unstable at physiological pH (7.4), undergoing hydrolysis to the parent carboxylic acid. nih.gov The half-life of acyl glucuronides can vary significantly depending on the structure of the aglycone. nih.gov

Enzymatic Hydrolysis: The hydrolysis of acyl glucuronides is also catalyzed by enzymes, primarily β-glucuronidases and esterases. researchgate.netcovachem.com β-glucuronidases, present in various tissues and gut microbiota, can cleave the glucuronide conjugate, releasing the aglycone. covachem.comunc.edu Studies have shown that the enzymatic hydrolysis of acyl glucuronides can be species-dependent. For instance, in human liver microsomes, esterases are the dominant hydrolases for some NSAID acyl glucuronides, while in rat liver microsomes, both esterases and β-glucuronidase contribute significantly. researchgate.net The activity of these enzymes can influence the extent of enterohepatic circulation and the local concentration of the active aglycone in tissues like the intestine. unc.edu

Intramolecular Acyl Migration and Isomer Formation

A key characteristic of 1-O-acyl-β-D-glucuronides is their propensity to undergo intramolecular acyl migration. researchgate.netnih.gov This non-enzymatic reaction involves the transfer of the acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups, resulting in the formation of positional isomers. researchgate.netnih.gov

This isomerization is a significant degradation pathway for acyl glucuronides under physiological conditions and can occur more rapidly than hydrolysis. researchgate.net The formation of these isomers is noteworthy because, unlike the parent 1-O-acyl-β-D-glucuronide, they are not substrates for β-glucuronidase. researchgate.net The process of acyl migration is complex and can lead to a mixture of β- and α-anomers of the different positional isomers. nih.gov The relative stability of these isomers can vary, with some studies on other acyl glucuronides indicating that the 4-O-acyl isomer can be more reactive than the parent conjugate. nih.gov

Excretion Pathways in Experimental Systems

The elimination of sulindac sulfide-acyl-β-D-glucuronide from the body occurs through two primary routes: biliary excretion, which can lead to enterohepatic recirculation, and renal excretion.

Biliary Excretion and Enterohepatic Recirculation of Sulindac Sulfide-Acyl-β-D-Glucuronide

Biliary excretion is a major pathway for the elimination of sulindac and its metabolites. nih.gov The glucuronide conjugates, being more polar than their parent compounds, are readily transported into the bile. researchgate.net Studies in humans have shown that sulindac and its metabolites undergo extensive enterohepatic circulation. nih.gov This process involves the excretion of the drug and its conjugates into the bile, their passage into the intestine, and subsequent reabsorption back into the bloodstream. youtube.comwikipedia.org

Specifically for the sulfide metabolite, while it is cleared through the bile, its biliary clearance is considerably lower than that of the parent drug, sulindac. nih.gov In one human study, the total biliary excretion of the sulfide metabolite was calculated to be 22% of the administered dose. nih.gov The enterohepatic recycling of sulindac metabolites, including the sulfide glucuronide, contributes to sustaining the plasma concentrations of the active sulindac sulfide. nih.gov In the intestine, bacterial β-glucuronidases can hydrolyze the glucuronide conjugate, releasing sulindac sulfide for reabsorption. unc.eduyoutube.com

Renal Excretion of Glucuronide Metabolites

While biliary excretion is a dominant pathway, renal excretion also plays a role in the elimination of sulindac metabolites. nih.govnih.gov The polar glucuronide conjugates are generally more water-soluble and thus more amenable to renal clearance. sigmaaldrich.com However, studies on sulindac in patients with renal insufficiency have shown that the active sulfide metabolite does not appear in the urine. nih.gov This suggests that the renal excretion of the sulfide metabolite, even in its glucuronidated form, may be limited. The majority of renally excreted material consists of the sulfone metabolite and its conjugate. nih.gov It is important to note that while sulindac has been considered "renal-sparing," some studies have shown it can cause a small, reversible reduction in creatinine (B1669602) clearance in patients with chronic renal insufficiency. nih.govmedcentral.com

Transporter-Mediated Disposition and Interaction Studies

The movement of sulindac sulfide-acyl-β-D-glucuronide across cellular membranes is facilitated by various transporter proteins. These transporters are crucial in the hepatic uptake, biliary efflux, and renal handling of the conjugate.

Research has shown that sulindac and its metabolites, including the sulfide form, are potent inhibitors of multiple hepatic transport proteins. nih.govnih.gov In rat and human hepatocytes, sulindac sulfide has been demonstrated to inhibit the uptake and biliary clearance of model substrates for transporters such as the Organic Anion Transporting Polypeptides (OATPs) and the Multidrug Resistance-Associated Protein 2 (MRP2). nih.govnih.gov

Specifically, in suspended human hepatocytes, sulindac sulfide inhibited the initial uptake of a model substrate for the Na+-taurocholate cotransporting polypeptide (NTCP) with an IC50 of 3.1 µM. nih.gov Furthermore, sulindac and its metabolites markedly inhibited the hepatic uptake and biliary excretion of an OATP and MRP2 substrate in human sandwich-cultured hepatocytes. nih.gov Interestingly, while sulindac metabolites inhibited Oatp-mediated uptake in rat hepatocytes, they did not appear to inhibit Mrp2-mediated biliary excretion in this model, suggesting potential species differences in transporter interactions. nih.gov In contrast, in human sandwich-cultured hepatocytes, sulindac and its metabolites did decrease the biliary excretion index of the MRP2 substrate, which aligns with findings that sulindac inhibits MRP2-mediated transport in overexpressing membrane vesicles. nih.gov

The interaction of sulindac sulfide and its glucuronide with these transporters has clinical implications, as it can lead to drug-drug interactions. For example, the co-administration of sulindac has been shown to decrease the clearance of methotrexate, a drug that is a substrate for both OATPs and MRP2. nih.gov The inhibition of these transporters by sulindac metabolites could explain this interaction.

| Transporter Family | Specific Transporter | Interaction with Sulindac Sulfide/Metabolites | Experimental System | Finding | Reference |

| Hepatic Uptake | NTCP | Inhibition | Suspended human hepatocytes | IC50 of 3.1 µM for sulindac sulfide. | nih.gov |

| OATPs (OATP1B1, OATP1B3) | Inhibition | Human sandwich-cultured hepatocytes | Marked inhibition of uptake of a model substrate. | nih.govnih.gov | |

| Oatps | Inhibition | Suspended rat hepatocytes | IC50 of 6.3 µM for sulindac sulfide against a model substrate. | nih.gov | |

| Biliary Efflux | MRP2 | Inhibition | Human sandwich-cultured hepatocytes | Decreased biliary excretion index of a model substrate. | nih.gov |

| Mrp2 | No significant inhibition | Rat sandwich-cultured hepatocytes | No effect on biliary excretion index of a model substrate. | nih.gov | |

| MRP4 | Inhibition | MRP4-overexpressing membrane vesicles | Potent inhibition of transport by sulindac sulfide. | nih.gov |

Involvement of Organic Anion-Transporting Polypeptides (OATPs)

Organic Anion-Transporting Polypeptides (OATPs) are a family of uptake transporters crucial for the entry of a wide array of compounds, including numerous drug metabolites, from the blood into hepatocytes. sigmaaldrich.comnih.gov In the context of sulindac metabolism, OATPs play a significant role. While the glucuronide conjugate itself has not been directly studied, its precursor, sulindac sulfide, has been identified as a potent inhibitor of OATP-mediated transport. nih.gov

In studies using suspended rat hepatocytes, sulindac sulfide was shown to inhibit the Na+-independent uptake of estradiol (B170435) 17-β-glucuronide (E217G), a model OATP substrate, with a half-maximal inhibitory concentration (IC50) of 6.3 µM. nih.gov This demonstrates a strong interaction between sulindac sulfide and rat Oatps. Further experiments in sandwich-cultured rat hepatocytes (SCH) confirmed that sulindac sulfide significantly decreased the cellular accumulation and biliary clearance of E217G, indicating inhibition of the initial uptake step mediated by Oatps. nih.gov

In human systems, research points to a similar and potent interaction. Studies with suspended human hepatocytes showed that sulindac and its metabolites markedly inhibited the hepatic uptake of E217G, a substrate for the human liver-specific transporters OATP1B1 and OATP1B3. nih.govnih.gov This inhibitory action on OATPs by sulindac sulfide suggests that the transport of the precursor is a key event, and the subsequent glucuronide's disposition is influenced by these initial uptake dynamics. The general function of OATPs involves transporting glucuronide conjugates, making it a probable pathway for the hepatic uptake of Sulindac sulfide-acyl-β-D-glucuronide itself. frontiersin.org

Table 1: Inhibitory Effect of Sulindac Sulfide on OATP-Mediated Uptake in Rat Hepatocytes

| Compound | Model Substrate | System | IC50 (µM) |

|---|---|---|---|

| Sulindac Sulfide | Estradiol 17-β-glucuronide (E217G) | Suspended Rat Hepatocytes | 6.3 ± 0.3 |

Data sourced from Lee et al. (2010). nih.gov

Multidrug Resistance-Associated Proteins (MRPs) and Biliary Clearance

Following hepatic uptake and glucuronidation, the resulting conjugates are typically exported from the hepatocyte into the bile for elimination, a process mediated by efflux transporters located on the canalicular membrane. The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a primary transporter responsible for the biliary excretion of many glucuronidated metabolites. solvobiotech.comscbt.com

Research has demonstrated that sulindac and its metabolites are significant inhibitors of MRP2 function in human hepatocytes. nih.gov In studies using sandwich-cultured human hepatocytes, sulindac and its metabolites substantially decreased the biliary excretion index of the MRP2 substrate E217G. nih.gov This finding aligns with other research showing that sulindac can inhibit MRP2-mediated transport of other drugs, such as methotrexate. nih.gov

Interestingly, a notable species difference has been observed. In rat hepatocytes, sulindac metabolites did not appear to inhibit Mrp2-mediated biliary excretion of E217G, suggesting that the primary interaction was with the uptake transporters (Oatps) in that model. nih.gov However, in the human liver model, the inhibition of MRP2 was clear, indicating that this pathway is crucial for the biliary clearance of sulindac metabolites in humans. nih.govnih.gov Given that MRP2's primary function is to transport organic anions like glucuronides, it is the principal transporter implicated in the biliary elimination of Sulindac sulfide-acyl-β-D-glucuronide from the liver. frontiersin.orgsolvobiotech.com

Beyond MRP2, MRP4 has also been identified as a potential transporter for sulindac metabolites. Sulindac sulfide was shown to be a potent inhibitor of MRP4-mediated transport in membrane vesicle studies. nih.gov

Table 2: Effect of Sulindac Metabolites on Biliary Excretion in Human Hepatocytes

| Compound | Effect on Biliary Excretion of MRP2 Substrate (E217G) |

|---|---|

| Sulindac Metabolites | Marked decrease in biliary excretion index |

Finding from studies on sandwich-cultured human hepatocytes (SCH). nih.gov

Other Relevant Efflux and Uptake Transporters

The disposition of sulindac and its metabolites involves a complex interplay of multiple transporter proteins beyond OATPs and MRP2.

Breast Cancer Resistance Protein (BCRP): In rat hepatocyte models, sulindac metabolites, including the sulfide form, were found to decrease the in vitro biliary clearance and biliary excretion index of nitrofurantoin, a known BCRP substrate. nih.gov This suggests that sulindac sulfide can inhibit Bcrp-mediated efflux.

Na+-dependent Taurocholate Cotransporting Polypeptide (NTCP): This transporter is responsible for the uptake of bile acids into hepatocytes. Sulindac sulfide was a potent inhibitor of NTCP-mediated taurocholate uptake in both rat and human hepatocytes. nih.govnih.gov The IC50 value for inhibition in suspended human hepatocytes was 3.1 µM. nih.gov While NTCP is primarily associated with bile acid transport, this interaction highlights the broad inhibitory profile of sulindac metabolites on hepatic uptake systems.

The collective inhibition of these multiple transport proteins—OATPs, MRP2, BCRP, and NTCP—by sulindac sulfide underscores the complexity of its metabolic fate. nih.gov These interactions with the precursor molecule are fundamental to understanding the subsequent handling and elimination of its conjugated form, Sulindac sulfide-acyl-β-D-glucuronide.

Table 3: Inhibitory Effects of Sulindac Sulfide on Various Transporters

| Transporter | Model | Finding | IC50 (µM) |

|---|---|---|---|

| NTCP | Human Suspended Hepatocytes | Inhibition of Taurocholate Uptake | 3.1 |

| NTCP | Rat Suspended Hepatocytes | Inhibition of Taurocholate Uptake | 12.5 ± 1.8 |

| BCRP | Rat Sandwich-Cultured Hepatocytes | Decreased Biliary Excretion Index of Nitrofurantoin | Not Determined |

Data sourced from Lee et al. (2010). nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly in its high-performance liquid phase, is the cornerstone for the analysis of Sulindac (B1681787) sulfide-acyl-β-D-glucuronide. The polarity and potential instability of acyl glucuronides demand robust and efficient separation methods to distinguish them from the parent drug, other metabolites, and endogenous components.

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively employed for the quantification of sulindac and its metabolites. psu.edursc.org UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including increased separation efficiency, enhanced resolution, greater sensitivity, and shorter run times. psu.edursc.org A UPLC-PDA (Photo-Diode Array) method has been successfully developed for the simultaneous determination of sulindac, sulindac sulfide (B99878), and sulindac sulfone in human plasma, achieving separation within 5 minutes. psu.edursc.org This demonstrates the capability of modern chromatographic systems to rapidly resolve related compounds. psu.edu While many methods focus on the primary metabolites, the principles are directly applicable to the more complex glucuronide conjugates. For instance, a fast HPLC method was developed to separate sulindac and its impurities in 6 minutes, a significant improvement from the 18 minutes required by previous methods. nih.gov

The separation of Sulindac sulfide-acyl-β-D-glucuronide and other acyl glucuronides is typically achieved using reversed-phase chromatography. nih.gov

Column Chemistries: C18 columns are the most commonly used stationary phases for the separation of sulindac and its metabolites, including acyl glucuronides. psu.edursc.orgscispace.com For example, a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) has been used effectively. psu.edursc.org Another study utilized a Phenomenex Luna C(18) column (3 mm x 150 mm, 3 µm) for the isocratic separation of a drug candidate and its acyl glucuronide from positional isomers. nih.gov The hydrophobicity of the C18 stationary phase allows for the retention and separation of these relatively non-polar analytes from the aqueous mobile phase.

Mobile Phases: The mobile phase composition is critical for achieving optimal separation. A gradient elution is often necessary for resolving complex mixtures of metabolites. currentseparations.comresearchgate.net Common mobile phases consist of a mixture of an organic solvent, typically acetonitrile (B52724), and an aqueous buffer. currentseparations.comresearchgate.netnih.gov The aqueous component is often acidified to suppress the ionization of the carboxylic acid groups on the analytes, thereby increasing their retention on the reversed-phase column.

A mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.5% acetic acid has been used. currentseparations.comresearchgate.net

Another successful mobile phase combines acetonitrile with 20 mM ammonium formate (B1220265) buffer containing 1% acetic acid. psu.edursc.org

For some applications, 0.075% formic acid in a 70:30 (v/v) acetonitrile/water mixture has been employed. nih.gov The use of formic acid or acetic acid helps to maintain a low pH, which is crucial for good peak shape and retention of acidic compounds like acyl glucuronides. scispace.com

| Parameter | Example 1 | Example 2 | Example 3 |

| Technique | UPLC-PDA | LC/MS/MS | HPLC/MS/MS |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) psu.edursc.org | Hypersil BDS C18 (125 x 4 mm) currentseparations.com | Phenomenex Luna C18 (3 x 150 mm, 3 µm) nih.gov |

| Mobile Phase A | Acetonitrile psu.edursc.org | Acetonitrile and 10 mM ammonium acetate buffer (70:30, v/v) + 0.5% acetic acid currentseparations.com | 0.075% formic acid in 70:30 (v/v) acetonitrile/water nih.gov |

| Mobile Phase B | 20 mM ammonium formate buffer with 1% acetic acid psu.edursc.org | Acetonitrile and 10 mM ammonium acetate buffer (4:96, v/v) currentseparations.com | N/A (Isocratic) |

| Flow Rate | 0.4 mL/min psu.edursc.org | 1 mL/min currentseparations.com | Not Specified |

| Detection | PDA (328 nm) psu.edursc.org | MS/MS | MS/MS |

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the sensitive and specific detection and structural elucidation of Sulindac sulfide-acyl-β-D-glucuronide. currentseparations.comnih.gov

Electrospray ionization (ESI) is the most common ionization technique for analyzing acyl glucuronides as it is a soft ionization method that minimizes in-source fragmentation. nih.gov ESI can be operated in both positive and negative ion modes. nih.govnih.gov For the analysis of sulindac metabolites, including the acyl glucuronides, both modes have been utilized. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. nih.govnih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex biological matrices. nih.gov

For Sulindac sulfide-acyl-β-D-glucuronide, specific MRM transitions have been established:

Positive Ion Mode: m/z 517 → 323 nih.gov

Negative Ion Mode: m/z 515 → 339 nih.gov

The lower limits of quantification (LLOQ) for sulindac and its primary metabolites using LC-MS/MS can be as low as 30 ng/mL or less. nih.gov

The fragmentation of acyl glucuronides in MS/MS provides valuable structural information. A characteristic fragmentation pathway for acyl glucuronides involves the neutral loss of the glucuronic acid moiety. currentseparations.com

In positive ion mode , a common fragmentation is the loss of 176 Da, corresponding to a dehydrated glucuronic acid, resulting in the protonated aglycone ion. researchgate.net For Sulindac sulfide-acyl-β-D-glucuronide, the transition from the precursor ion [M+H]+ at m/z 517 to the product ion at m/z 323 represents the loss of the glucuronide group and subsequent fragmentation of the sulindac sulfide aglycone. nih.gov

In negative ion mode , the fragmentation can also lead to the deprotonated aglycone ion. currentseparations.com The transition from the precursor ion [M-H]- at m/z 515 to the product ion at m/z 339 for Sulindac sulfide-acyl-β-D-glucuronide indicates the loss of the glucuronic acid moiety. nih.gov The proposed major fragmentation pathway for acyl glucuronides in negative mode can include the deprotonated aglycone ion and a fragment from the aglycone after the loss of CO2. The charge can also reside on the glucuronic acid part, yielding a fragment at m/z 193. currentseparations.com

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Compound |

| Positive ESI | 517 | 323 | Sulindac sulfide-acyl-β-D-glucuronide nih.gov |

| Negative ESI | 515 | 339 | Sulindac sulfide-acyl-β-D-glucuronide nih.gov |

| Positive ESI | 533 | 339 | Sulindac-acyl-glucuronide nih.gov |

| Negative ESI | 531 | 355 | Sulindac-acyl-glucuronide nih.gov |

| Positive ESI | 549 | 355 | Sulindac sulfone-acyl-glucuronide nih.gov |

| Negative ESI | 547 | 371 | Sulindac sulfone-acyl-glucuronide nih.gov |

Sample Preparation Strategies for Biological Matrices in Research

The accurate measurement of Sulindac sulfide-acyl-β-D-glucuronide in biological matrices like plasma, urine, or bile requires meticulous sample preparation. nih.govscispace.com The primary goals are to remove interfering substances, such as proteins, and to ensure the stability of the analyte, as acyl glucuronides can be prone to hydrolysis and acyl migration. scispace.comnih.gov

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system. nih.govnih.gov This method was used for the analysis of sulindac metabolites in HepG2 cells, where acetonitrile was added to precipitate protein before LC/MS/MS analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. For the analysis of sulindac and its metabolites in human plasma, dichloromethane (B109758) has been used as the extraction solvent. psu.edursc.org To ensure the extraction of acidic compounds like acyl glucuronides, the pH of the sample is often adjusted to an acidic range to protonate the carboxylic acid group, making it more soluble in the organic solvent. scispace.com For instance, adding hydrochloric acid before extraction with dichloromethane has been reported. psu.edu

Solid-Phase Extraction (SPE): SPE can also be used for sample clean-up and concentration. While not explicitly detailed for Sulindac sulfide-acyl-β-D-glucuronide in the provided context, it is a common technique for acyl glucuronide purification. researchgate.net

Given the instability of acyl glucuronides, it is critical to stabilize samples immediately after collection, often by adjusting the pH and keeping them at low temperatures to minimize degradation. nih.gov

Isotope-Labeled Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision in quantitative bioanalysis, particularly with LC-MS/MS. cerilliant.com An ideal internal standard behaves identically to the analyte during sample extraction, cleanup, and ionization in the mass spectrometer, thus compensating for variations in sample recovery and matrix effects. cerilliant.comsigmaaldrich.com

For the quantification of Sulindac sulfide-acyl-β-D-glucuronide, or more commonly its aglycone, sulindac sulfide, a deuterium-labeled standard such as Sulindac sulfide-d3 is employed. medchemexpress.com This standard has the same chemical structure as the analyte but is heavier due to the replacement of one or more hydrogen atoms with deuterium. medchemexpress.comprinceton.edu

During analysis, a known amount of the isotope-labeled standard is added to the biological sample before extraction. cerilliant.com Since the standard and the analyte have nearly identical physicochemical properties, they experience similar losses during sample preparation and similar ionization suppression or enhancement in the mass spectrometer's ion source. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. The concentration of the analyte is then determined by calculating the ratio of the analyte's response to the internal standard's response. cerilliant.comnih.gov This isotope dilution technique effectively corrects for procedural inconsistencies and matrix-induced variations, leading to highly reliable and reproducible quantitative results. cerilliant.com

Comparative Studies and Structural Activity Relationships in Metabolism Research

Comparison with Other Sulindac (B1681787) Glucuronides (e.g., Sulindac Acyl Glucuronide, Sulindac Sulfone Acyl Glucuronide)

Sulindac undergoes extensive metabolism, leading to several key metabolites that are subsequently conjugated with glucuronic acid to facilitate their excretion. The primary metabolites subject to this Phase II reaction are sulindac itself, the pharmacologically active sulindac sulfide (B99878), and the oxidized sulindac sulfone. nih.govnih.gov This results in the formation of three distinct acyl glucuronide conjugates: Sulindac Acyl Glucuronide, Sulindac Sulfide-acyl-β-D-glucuronide, and Sulindac Sulfone Acyl Glucuronide.

These glucuronide metabolites are structurally similar but differ based on the oxidation state of the sulfur atom in the parent molecule. They are distinct chemical entities that can be differentiated and quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov For instance, in metabolic studies, these conjugates produce unique parent-to-product ion transitions, allowing for their specific identification. nih.gov

While the glucuronides themselves are generally considered detoxification products destined for elimination, the pharmacological and toxicological profiles of their parent molecules are markedly different. Sulindac sulfide is the primary active metabolite responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. sigmaaldrich.comnih.gov In contrast, sulindac sulfone lacks significant COX-inhibitory activity but has been noted for its antiproliferative effects in cancer research. nih.govnih.gov The formation of Sulindac Sulfide-acyl-β-D-glucuronide is therefore a key step in the inactivation and clearance of the main active form of the drug.

Table 1: Comparative Data of Major Sulindac Acyl Glucuronides

| Glucuronide Metabolite | Parent Molecule | LC/MS/MS Transition (m/z) | Parent Molecule Key Activity |

|---|---|---|---|

| Sulindac Acyl Glucuronide | Sulindac | 531 → 355 nih.gov | Prodrug nih.gov |

| Sulindac Sulfide-acyl-β-D-glucuronide | Sulindac Sulfide | 515 → 339 nih.gov | Active NSAID (COX Inhibitor) nih.gov |

| Sulindac Sulfone Acyl Glucuronide | Sulindac Sulfone | 547 → 371 nih.gov | Antiproliferative nih.gov |

Stereochemical Considerations in Sulindac Metabolism and Glucuronidation

Sulindac possesses a chiral center at the sulfoxide (B87167) group, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-sulindac and (S)-sulindac. nih.govnih.gov The commercially available drug is a racemic mixture of these two epimers. researchgate.net Research has shown that the metabolism of sulindac is stereoselective, meaning the two epimers are processed differently in the body. nih.govnih.gov

This stereoselectivity has a direct impact on the formation of the precursors for glucuronidation. Studies in rats have demonstrated that the (R)-epimer of sulindac preferentially undergoes oxidation to form sulindac sulfone. nih.gov Conversely, the (S)-epimer is more readily reduced to the active sulindac sulfide. nih.govnih.gov This differential metabolism means that the initial stereochemical composition of the drug influences the relative amounts of sulindac sulfide and sulindac sulfone produced, which in turn affects the subsequent formation rates of their respective glucuronide conjugates.

The metabolic pathway is further complicated by a process known as chiral inversion. wuxiapptec.com The reduction of sulindac to sulindac sulfide and its subsequent re-oxidation back to sulindac is a reversible process. researchgate.net This metabolic cycling can potentially interconvert the (R) and (S) forms, scrambling the original chiral center. researchgate.net This phenomenon, where one enantiomer is converted into its mirror image within the body, is a critical aspect of the metabolism of many chiral drugs. wuxiapptec.comviamedica.pl Therefore, the stereochemistry of sulindac is a dynamic process that significantly influences the metabolic profile, including the ultimate formation of Sulindac Sulfide-acyl-β-D-glucuronide.

In Vitro Metabolism of Novel Sulindac Derivatives (e.g., Phospho-Sulindac, Sulindac Sulfide Amide) and their Glucuronides

To enhance safety and efficacy, novel derivatives of sulindac have been developed, including Phospho-Sulindac and amide derivatives. Their metabolism, particularly in relation to glucuronidation, has been a subject of study.

Phospho-Sulindac (PS): This derivative is metabolized through two primary pathways. It can be hydrolyzed to release sulindac, which then follows the established metabolic route of reduction to sulindac sulfide and oxidation to sulindac sulfone. nih.govdntb.gov.ua Alternatively, the intact phospho-sulindac can first be reduced or oxidized to phospho-sulindac sulfide and phospho-sulindac sulfone, respectively, which are then hydrolyzed to sulindac sulfide and sulindac sulfone. nih.gov Ultimately, the core metabolites—sulindac, sulindac sulfide, and sulindac sulfone—are all substrates for glucuronidation, leading to the formation of their corresponding acyl glucuronides. nih.gov

Phospho-Sulindac Amide (PSA) and Sulindac Sulfide Amide (SSA): The metabolism of amide derivatives has also been investigated. In vitro studies show that Phospho-sulindac amide (PSA) can be oxidized to PSA sulfone or reduced to PSA sulfide. nih.gov Similarly, sulindac sulfide amide (SSA) participates in the same metabolic oxidation-reduction cycling as sulindac, yielding both sulfoxide and sulfone metabolites. researchgate.netresearchgate.net While direct studies on the glucuronidation of these amide derivatives are limited, their metabolism generates the core sulfide and sulfone structures that are known substrates for glucuronidation.

Structural modifications to the sulindac molecule, such as the addition of a phosphate (B84403) or amide group, significantly alter its physicochemical properties and metabolic fate. These modifications often create prodrugs that must be biochemically transformed to become active. researchgate.net

The primary impact of these structural changes on glucuronidation is indirect. By altering the parent molecule, the rate and extent of the formation of the key metabolites (sulfide and sulfone) are changed. For example, modifying sulindac's carboxylic acid group to a phospho-amide enhances its lipophilicity and makes it a preferred substrate for certain cytochrome P450 (CYP) and flavin monooxygenase (FMO) enzymes compared to sulindac itself. nih.gov This can shift the balance of the metabolic pathways.

Cross-Species Metabolic Comparisons and Predictive Modeling

Significant differences in the metabolism of sulindac and its derivatives exist across various species. nih.gov For example, in vitro studies using liver microsomes have shown that phospho-sulindac is metabolized much more rapidly and extensively by mouse and rat enzymes than by human enzymes. nih.gov Such inter-species differences are critical to consider when extrapolating preclinical data to humans. nih.govnih.gov

To better understand and predict the behavior of sulindac and its metabolites in humans, pharmacokinetic modeling is employed. Population pharmacokinetic models have been developed to quantitatively describe the absorption, distribution, metabolism, and excretion of sulindac, sulindac sulfide, and sulindac sulfone. researchgate.net These models can account for complex processes like enterohepatic circulation, where metabolites excreted in the bile are reabsorbed from the intestine, prolonging their presence in the body. nih.gov

While significant progress has been made in modeling the metabolism mediated by Phase I enzymes like CYPs, predicting Phase II metabolism, such as glucuronidation, remains challenging. nih.gov Although in vitro and computational (in silico) models are being developed to predict drug glucuronidation, creating broadly applicable and accurate models is an ongoing area of research. nih.gov

Table 2: Predicted Oral Bioavailability of Sulindac in Different Species

| Species | Condition | Predicted Oral Bioavailability (Median, Range) |

|---|---|---|

| Rat | N/A | 38.7% (20.0-59.8%) researchgate.net |

| Dog | N/A | 7.13% to 15.4% (Formulation Dependent) researchgate.net |

| Human | Fasting | 25.1% (15.1-43.9%) researchgate.net |

| Fed | 18.2% (12.2-31.0%) researchgate.net |

Mechanistic Research on Cellular and Molecular Interactions of Sulindac Sulfide Acyl β D Glucuronide

Potential for Receptor or Enzyme Binding (Purely Mechanistic, not Clinical)

Acyl glucuronides are recognized as a class of potentially reactive metabolites due to the electrophilic nature of the C1-O-acyl linkage. nih.gov This reactivity allows them to bind covalently to nucleophilic sites on macromolecules, including proteins and enzymes, through a process called acylation. nih.gov This non-enzymatic binding can result in the formation of protein adducts, which may alter the structure and function of the target protein. nih.gov

While specific high-affinity receptor binding studies for sulindac (B1681787) sulfide-acyl-β-D-glucuronide are not extensively detailed in current research, its potential for enzyme interaction is inferred from the known behavior of this chemical class. The liver, a primary site of glucuronidation, is particularly exposed to high concentrations of acyl glucuronides, making hepatic proteins potential targets for adduction. nih.gov Identified protein targets for other acyl glucuronides include UDP-glucuronosyltransferases (UGTs), dipeptidylpeptidase IV, and tubulin. nih.gov

This contrasts with the well-documented binding activities of its precursor, sulindac sulfide (B99878), which has several known molecular targets.

| Compound | Known Molecular Targets | Primary Mechanism |

|---|---|---|

| Sulindac Sulfide | Cyclooxygenase (COX-1 and COX-2) | Inhibition of prostaglandin synthesis. patsnap.comdrugbank.com |

| Sulindac Sulfide | 5-lipoxygenase (5-LO) | Direct suppression of the key enzyme in leukotriene biosynthesis. nih.gov |

| Sulindac / Analogs | Retinoid X receptor-alpha (RXRα) | Binding to RXRα, inhibiting its role in PI3K/AKT signaling. nih.gov |

| Sulindac Sulfide | γ-secretase | Acts as a γ-secretase modulator (GSM), inhibiting Notch1 cleavage. nih.gov |

| Sulindac Sulfide-Acyl-β-D-Glucuronide | Endogenous Macromolecules (e.g., proteins) | Potential for covalent binding via acylation, characteristic of acyl glucuronides. nih.gov |

Role in Modulating Cellular Pathways (e.g., NF-κB, Reactive Oxygen Species) in Research Models

The precursor molecule, sulindac sulfide, has been shown to modulate several critical cellular pathways, including the nuclear factor-kappaB (NF-κB) pathway and pathways involving reactive oxygen species (ROS).

NF-κB Pathway: The effect of sulindac sulfide on the NF-κB pathway appears to be context-dependent. Some studies have demonstrated that sulindac and its sulfide and sulfone metabolites can inhibit the NF-κB signaling pathway by decreasing the kinase activity of IκB kinase beta (IKKβ). nih.govresearchgate.net This inhibitory action is thought to contribute to the anti-inflammatory and some of the anti-proliferative properties of the drug. nih.gov Conversely, other research in colon cancer cell models has shown that sulindac sulfide can also induce NF-κB signaling, leading to the expression of NF-κB target genes like IL-8. nih.gov This pro-inflammatory response was observed at concentrations that also induced apoptosis, suggesting a complex interplay of signaling events. nih.gov

Reactive Oxygen Species (ROS): Sulindac and its metabolites, sulindac sulfide and sulindac sulfone, have been shown to possess scavenging activity against a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in vitro. nih.gov The metabolism of the parent drug to its sulfide and sulfone forms enhances this scavenging activity. nih.gov This antioxidant property may contribute to the anti-inflammatory and anticarcinogenic effects observed with sulindac. nih.gov

The specific role of sulindac sulfide-acyl-β-D-glucuronide in modulating these pathways has not been clearly elucidated. Glucuronidation is generally considered a detoxification step that prepares the molecule for elimination. However, the potential for the acyl glucuronide to interact with cellular components before excretion means that a direct effect on these pathways cannot be entirely ruled out without further specific investigation.

Interactions with Other Metabolites or Endogenous Compounds

The primary interaction of sulindac sulfide-acyl-β-D-glucuronide with endogenous compounds stems from its nature as an electrophilic acyl glucuronide. nih.gov These metabolites are capable of undergoing several non-enzymatic reactions within the body. nih.gov

Acylation: As previously mentioned, acyl glucuronides can covalently bind to proteins, forming adducts that may alter biological function.

Intramolecular Rearrangement: The acyl group can migrate from the C1 position of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups, forming various positional isomers. This process, known as acyl migration, can create more stable isomers that may have different reactivity profiles.

Hydrolysis: The acyl glucuronide can be hydrolyzed back to the parent aglycone (sulindac sulfide) and glucuronic acid. This reaction can occur non-enzymatically or be catalyzed by enzymes like β-glucuronidase. nih.gov

These reactions mean that sulindac sulfide-acyl-β-D-glucuronide is not an inert metabolite but exists in a dynamic equilibrium with its parent compound and various isomers, while also having the potential to irreversibly modify endogenous compounds. nih.gov The liver is a key site for these interactions due to the high concentration of the metabolite following its formation. nih.gov

| Type of Interaction | Description | Potential Consequence |

|---|---|---|

| Covalent Binding (Acylation) | The electrophilic acyl group of the glucuronide reacts with nucleophilic sites (e.g., -SH, -NH2, -OH) on proteins. | Formation of stable protein adducts, potentially altering protein function and immunogenicity. nih.gov |

| Intramolecular Acyl Migration | The sulindac sulfide acyl group rearranges to different positions on the glucuronic acid sugar ring. | Formation of β-glucuronidase-resistant isomers, potentially prolonging exposure to the reactive species. |

| Hydrolysis | Cleavage of the ester bond, releasing sulindac sulfide and D-glucuronic acid. | Re-formation of the pharmacologically active sulindac sulfide, potentially contributing to its long half-life. nih.gov |

In Vitro Cellular Toxicity Studies (Molecular Mechanisms, not Clinical Adverse Effects)

The molecular mechanism for the in vitro toxicity of acyl glucuronides, including potentially sulindac sulfide-acyl-β-D-glucuronide, is linked to their chemical reactivity. The formation of covalent adducts with cellular proteins is considered a key initiating event in the toxicity of this class of metabolites. nih.gov

The modification of critical cellular proteins can lead to a variety of downstream effects:

Altered Protein Activity: Covalent binding can directly inactivate an enzyme or disrupt a protein's ability to interact with its binding partners, leading to cellular dysfunction. nih.gov

Hapten Formation and Immune Response: The protein adducts can be recognized as foreign by the immune system. These modified proteins (haptens) may elicit an immune response, which is hypothesized to be a mechanism for certain types of immune-mediated cytotoxicity. nih.gov

In contrast, the cellular toxicity of the precursor, sulindac sulfide, has been extensively studied in cancer cell lines, where it is shown to induce apoptosis (programmed cell death). nih.govnih.gov This apoptotic response is a desired anti-neoplastic effect and involves mechanisms such as cell cycle arrest and is considered a key part of its anti-cancer activity. nih.govnih.gov The toxicity associated with the acyl glucuronide metabolite, however, is generally viewed as an unintended consequence of metabolic activation to a reactive species.

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Enzymes Involved in Sulindac (B1681787) Sulfide (B99878) Glucuronidation

The conjugation of sulindac sulfide with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. However, the precise isoforms responsible for this specific reaction remain to be fully characterized. Research indicates that sulindac and its metabolites can increase the mRNA expression of UGTs, suggesting a complex regulatory interplay. nih.gov The formation of an acyl-glucuronide linkage is a key feature of this metabolite. Studies on other drugs that form acyl-glucuronides, such as diclofenac (B195802) and mycophenolic acid, have identified UGT2B7 as a major catalyst. researchgate.netnih.gov This strongly suggests that UGT2B7 is a primary candidate for the glucuronidation of sulindac sulfide.

Future research should focus on systematic screening using a panel of recombinant human UGT enzymes to pinpoint all contributing isoforms. Given that multiple UGTs often participate in the metabolism of a single compound, it is plausible that isoforms beyond UGT2B7, such as UGT1A9, also play a role. researchgate.netnih.govnih.gov Kinetic studies with these recombinant enzymes are essential to determine their relative contributions (Km and Vmax values) to the formation of sulindac sulfide-acyl-β-D-glucuronide.

Table 1: Potential UGT Isoforms for Sulindac Sulfide Glucuronidation Based on Related Compound Metabolism

| Drug (Metabolite) | Linkage Type | Primary UGT Isoforms Identified |

|---|---|---|

| Sulindac Sulfide | Acyl-Glucuronide | Hypothesized: UGT2B7, UGT1A9 |

| Diclofenac | Acyl-Glucuronide | UGT2B7 researchgate.net |

| Mycophenolic Acid | Acyl-Glucuronide | UGT2B7 nih.gov |

| Ketoprofen | Acyl-Glucuronide | UGT2B7 capes.gov.br |

Comprehensive Mapping of Its Intracellular Distribution and Transport Mechanisms

Once formed, the disposition of the hydrophilic sulindac sulfide-acyl-β-D-glucuronide conjugate is heavily dependent on membrane transport proteins. Glucuronide conjugates generally require transporters for their efflux from cells and subsequent elimination into bile or urine. researchgate.net The primary candidates for this process belong to the ATP-binding cassette (ABC) transporter superfamily.

Research has shown that sulindac and its metabolites are potent inhibitors of several hepatic transporters, including the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), and can also inhibit the transport of model glucuronide substrates. dntb.gov.ua This suggests that sulindac sulfide-acyl-β-D-glucuronide is itself a substrate for these efflux pumps. Comprehensive mapping would involve investigating its interaction with key transporters expressed in the liver, intestine, and kidney. These include apical efflux transporters like MRP2 and Breast Cancer Resistance Protein (BCRP/ABCG2) which mediate excretion into bile and the intestinal lumen, and basolateral transporters like MRP3 (ABCC3) and MRP4 (ABCC4) which return conjugates to the bloodstream for renal clearance. nih.gov Furthermore, sulindac sulfide has been shown to inhibit ABCC1 (MRP1), indicating another potential interaction point. capes.gov.br Uptake transporters from the Organic Anion Transporting Polypeptide (OATP) family may also be involved in its hepatic uptake from circulation. researchgate.net

Table 2: Key Transporters Potentially Involved in Sulindac Sulfide-Acyl-β-D-Glucuronide Disposition

| Transporter Family | Specific Transporter | Location | Proposed Function |

|---|---|---|---|

| ABC Efflux Pumps | MRP2 (ABCC2) | Apical (Liver, Intestine) | Biliary and intestinal excretion dntb.gov.uanih.gov |

| BCRP (ABCG2) | Apical (Liver, Intestine) | Biliary and intestinal excretion nih.gov | |

| MRP3 (ABCC3) | Basolateral (Liver, Intestine) | Efflux into blood for renal clearance nih.gov | |

| MRP4 (ABCC4) | Basolateral (Liver, Intestine) | Efflux into blood for renal clearance nih.gov | |

| ABCC1 (MRP1) | Basolateral | Efflux from various tissues capes.gov.br |

| Uptake Transporters | OATP Family (e.g., OATP1B1) | Basolateral (Liver) | Hepatic uptake from blood researchgate.net |

Advanced Computational Modeling of Its Metabolism and Interactions

Predicting the metabolic fate of drug candidates is a cornerstone of modern pharmaceutical research. Advanced computational, or in silico, models offer a powerful tool for this purpose. While molecular modeling has been used to study the binding of sulindac sulfide to its therapeutic targets, its application to metabolic pathways is an emerging frontier. mdpi.com

Future research should leverage state-of-the-art in silico tools to model the glucuronidation of sulindac sulfide. Methodologies such as graph neural networks (GNN) and support vector machines (SVM) have been developed to predict whether a molecule will be a substrate for UGT enzymes and to identify the specific site of metabolism (SOM). nih.gov These models are built on large datasets of known UGT substrates and incorporate a wide range of molecular descriptors, including atomic reactivity and physicochemical properties. Applying these predictive frameworks to sulindac sulfide could help confirm the reactive site (the carboxylic acid group) and predict the likelihood of metabolism by different UGT isoforms, thereby guiding and refining laboratory experiments.

Development of Novel Analytical Approaches for Real-Time Monitoring in Research Systems

Understanding the kinetics of sulindac sulfide-acyl-β-D-glucuronide formation and transport requires robust analytical methods. While traditional high-performance liquid chromatography (HPLC) methods can measure sulindac and its primary sulfide and sulfone metabolites, they often require enzymatic hydrolysis to measure total glucuronides, preventing direct quantification of the specific conjugate.

Novel analytical approaches, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are essential for future research. A key development has been the establishment of LC-MS/MS methods capable of directly quantifying sulindac sulfide-acyl-β-D-glucuronide in various biological matrices. nih.gov One such method utilizes multiple reaction monitoring (MRM) with a specific mass transition (m/z 517→323 in positive ion mode or m/z 515→339 in negative ion mode) to selectively detect and quantify the intact glucuronide conjugate. nih.gov The application of these methods in research systems, such as 3D cell cultures or organ-on-a-chip models, would allow for real-time monitoring of its formation and efflux, providing unprecedented insight into its dynamic behavior within a biological system.

Table 3: LC-MS/MS Parameters for Direct Analysis of Sulindac Metabolites

| Compound | Ionization Mode | Mass Transition (m/z) | Lower Limit of Quantification |

|---|---|---|---|

| Sulindac | Positive | 357 → 333 | < 30 ng/ml |

| Sulindac Sulfide | Positive | 341 → 234 | < 30 ng/ml |

| Sulindac Sulfone | Positive | 373 → 233 | < 30 ng/ml |

| Sulindac Sulfide-Acyl-β-D-Glucuronide | Positive | 517 → 323 | Not specified |

| Sulindac Sulfide-Acyl-β-D-Glucuronide | Negative | 515 → 339 | Not specified |

Data derived from a study on sulindac metabolism in a liver injury model. nih.gov

Investigating the Role of Genetic Polymorphisms in Glucuronidation Efficacy in Research Models

Inter-individual variability in drug response is often linked to genetic polymorphisms in metabolizing enzymes. While the impact of polymorphisms in Phase I enzymes (e.g., CYP2C9) on sulindac levels has been studied, the influence of genetic variants within the UGTs on sulindac sulfide glucuronidation is a critical and unanswered question.

Table of Mentioned Compounds

| Compound Name |

|---|

| Sulindac |

| Sulindac sulfide |

| Sulindac sulfide-acyl-β-D-glucuronide |

| Sulindac sulfone |

| Diclofenac |

| Mycophenolic acid |

| Ketoprofen |

| Naloxone |

| Estradiol (B170435) 17-beta-glucuronide |

Q & A

Q. How is Sulindac sulfide-acyl-β-D-glucuronide structurally characterized in pharmacological studies?

Methodological Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm the glucuronide conjugation site (acyl-β-D-linkage) and molecular formula (C₂₆H₂₅FO₉S, MW 532.53 g/mol) . Analytical techniques like reversed-phase HPLC coupled with UV detection are used to quantify the metabolite in biological matrices, with validation parameters including retention time consistency and purity >95% .

Q. What metabolic pathways involve Sulindac sulfide-acyl-β-D-glucuronide, and how are they quantified?

Methodological Answer: The compound is a Phase II metabolite formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of sulindac sulfide. Quantification involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to account for matrix effects. Population pharmacokinetic models, such as visual predictive checks (VPCs), are used to analyze inter-individual variability in glucuronidation rates .

Q. What in vitro models are used to study Sulindac sulfide-acyl-β-D-glucuronide’s stability and bioactivity?

Methodological Answer: Stability studies use simulated gastric/intestinal fluids (e.g., SGF/SIF at pH 1.2–6.8) and human liver microsomes to assess enzymatic hydrolysis. Bioactivity assays in cancer cell lines (e.g., HT-29 colorectal or MCF-7 breast cancer cells) employ dose-response curves (20–80 µM) with proliferation inhibition measured via CCK-8 assays and apoptosis via Hoechst 33258 staining .

Advanced Research Questions

Q. How do researchers differentiate between the chemopreventive activities of Sulindac sulfide and its glucuronide metabolite in vivo?

Methodological Answer: Comparative studies use Apc<sup>Min/+</sup> mice treated with sulindac sulfide alone versus co-administered with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to block metabolite hydrolysis. Tumor burden reduction is quantified via LCM-isolated adenoma RNA sequencing to identify transcriptomic changes specific to the glucuronide’s anti-inflammatory effects .

Q. What experimental strategies resolve contradictions in reported synergistic effects between Sulindac sulfide-acyl-β-D-glucuronide and chemotherapeutics?

Methodological Answer: Isobologram analysis and the median effect method (Chou-Talalay) are applied to distinguish synergistic (combination index <1) versus additive interactions. For example, sulindac sulfide enhances 5-FU cytotoxicity in HT-29 cells but shows antagonism at high Fa (fraction affected) values, requiring dose-ratio optimization to minimize off-target effects .

Q. How do researchers address interspecies variability in glucuronide metabolite pharmacokinetics?

Methodological Answer: Allometric scaling from rodent models (e.g., Sprague-Dawley rats) to humans incorporates enzyme kinetic data (Vmax, Km) from recombinant UGT isoforms. Physiologically based pharmacokinetic (PBPK) modeling predicts systemic exposure, with validation against clinical plasma concentration-time profiles .

Q. What mechanisms explain the reduced gastrointestinal toxicity of Sulindac sulfide-acyl-β-D-glucuronide compared to its parent compound?

Methodological Answer: Mechanistic studies compare cyclooxygenase (COX)-1/2 inhibition ratios (IC50) and reactive oxygen species (ROS) generation in gastric epithelial cells. The glucuronide’s lower COX-1 affinity (10-fold higher IC50 vs. sulindac sulfide) and antioxidant properties (attenuated VPA-induced oxidative stress in cortical neurons) contribute to improved safety profiles .

Data Analysis and Experimental Design

Q. What statistical methods are used to validate transcriptomic changes induced by Sulindac sulfide-acyl-β-D-glucuronide in tumor models?

Methodological Answer: RNA-seq data from LCM-captured adenoma cells are analyzed via DESeq2 for differential expression, with false discovery rate (FDR) correction (padj <0.05). Pathway enrichment (e.g., KEGG, GO) identifies Wnt/β-catenin suppression and PPARγ activation as key mechanisms, validated by qRT-PCR and immunohistochemistry .

Q. How are oxidative stress parameters quantified in neuroprotection studies involving this metabolite?

Methodological Answer: Cortical neuron cultures exposed to valproic acid (VPA) are assessed for glutathione (GSH) depletion (DTNB assay), lipid peroxidation (malondialdehyde levels via TBARS), and mitochondrial ROS (MitoSOX fluorescence). Sulindac sulfide-acyl-β-D-glucuronide’s efficacy is benchmarked against N-acetylcysteine (NAC) .

Q. What in silico approaches predict the metabolite’s interactions with drug transporters (e.g., MRP2, BCRP)?

Methodological Answer: Molecular docking (AutoDock Vina) simulates binding affinities to transporter binding pockets (PDB IDs: 5UZU for MRP2). Membrane permeability assays (Caco-2 monolayers) with/without transporter inhibitors (e.g., MK-571 for MRP2) confirm efflux ratios and biliary excretion potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.